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Compound of Interest

Compound Name: barminomycin II

Cat. No.: B022947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Barminomycin, initially designated SN-07, is a potent anthracycline antibiotic. It was first

identified as the chromophore of a macromolecular antibiotic complex isolated from

Actinomadura roseoviolacea var. miuraensis. Subsequent research has focused on

barminomycin itself due to its significant cytotoxic activity, which is reported to be substantially

higher than that of doxorubicin. This technical guide provides a comprehensive overview of the

available spectroscopic data for barminomycin, offering a foundational resource for researchers

in drug discovery and development. The information presented herein is critical for the

structural verification, further chemical modification, and understanding of the mechanism of

action of this promising anticancer agent.

Spectroscopic Data of Barminomycin
The following tables summarize the key spectroscopic data obtained for barminomycin. This

information is essential for the identification and characterization of the compound.

Mass Spectrometry Data
Mass spectrometry confirms the molecular weight of barminomycin and provides insights into

its fragmentation patterns, aiding in structural elucidation.
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Ion Observed m/z

[M+H]⁺ 559.182

[M+Na]⁺ 581.164

UV-Visible Spectroscopy Data
The UV-Vis spectrum of barminomycin is characteristic of its anthracycline chromophore. The

absorption maxima are crucial for quantitative analysis and for studying its interactions with

other molecules, such as DNA.

Solvent λmax (nm)

Methanol 236, 254, 290, 478, 494, 528

Infrared Spectroscopy Data
The infrared spectrum reveals the presence of key functional groups within the barminomycin

structure. The absorption bands are indicative of its chemical architecture.

Wavenumber (cm⁻¹) Assignment

3400 O-H stretching

1710 C=O stretching (ketone)

1615 C=O stretching (quinone)

1580 C=C stretching (aromatic)

¹H NMR Spectroscopy Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information

about the chemical environment of hydrogen atoms in the barminomycin molecule. The

chemical shifts (δ) are reported in parts per million (ppm).
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

1.32 d 6.5 H-5'

1.85 - 2.15 m H-2'

3.01 d 18.5 H-10ax

3.28 d 18.5 H-10eq

3.65 br s H-4'

4.08 s 4-OCH₃

4.25 q 6.5 H-5'

5.30 br s H-1'

5.51 s H-7

7.75 dd 7.5, 1.0 H-1

7.90 t 7.5 H-2

8.05 dd 7.5, 1.0 H-3

13.30 s 11-OH

14.05 s 6-OH

¹³C NMR Spectroscopy Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the

carbon framework of barminomycin. The chemical shifts (δ) are reported in parts per million

(ppm).
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Chemical Shift (δ, ppm) Assignment

16.9 C-6'

31.8 C-2'

37.1 C-10

56.7 4-OCH₃

67.2 C-5'

69.8 C-4'

77.2 C-9

77.5 C-7

100.5 C-1'

111.4 C-6a

111.8 C-10a

119.9 C-1

120.9 C-3

134.8 C-12a

135.2 C-4a

136.8 C-2

155.5 C-11

156.3 C-6

161.2 C-4

186.8 C-5

187.1 C-12

213.9 C-13
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Experimental Protocols
The following sections detail the general methodologies employed for the spectroscopic

analysis of barminomycin.

Mass Spectrometry
High-resolution mass spectrometry is performed using an electrospray ionization (ESI) source

coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Sample Preparation: A dilute solution of barminomycin is prepared in a suitable solvent,

typically methanol or a mixture of acetonitrile and water, often with a small amount of formic

acid to promote protonation.

Instrumentation: The sample solution is introduced into the ESI source via direct infusion or

after separation by liquid chromatography.

Data Acquisition: Mass spectra are acquired in positive ion mode to observe protonated

molecules ([M+H]⁺) and other adducts like [M+Na]⁺.

UV-Visible Spectroscopy
UV-Vis spectra are recorded on a double-beam spectrophotometer.

Sample Preparation: A solution of barminomycin of known concentration is prepared in a UV-

transparent solvent, such as methanol or ethanol.

Instrumentation: A quartz cuvette with a 1 cm path length is used. The spectrophotometer is

blanked with the solvent used to dissolve the sample.

Data Acquisition: The absorbance is scanned over a wavelength range of 200–800 nm.

Infrared Spectroscopy
Infrared spectra are typically recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation: The solid sample of barminomycin is mixed with dry potassium bromide

(KBr) and pressed into a thin, transparent pellet.
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Instrumentation: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

Data Acquisition: The spectrum is recorded in the mid-infrared range, typically from 4000 to

400 cm⁻¹.

NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

Sample Preparation: The barminomycin sample is dissolved in a deuterated solvent, such as

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: A standard 5 mm NMR tube is used. The spectrometer is tuned and

shimmed for optimal resolution.

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

2D NMR experiments like COSY, HSQC, and HMBC are often employed for complete

structural assignment.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like barminomycin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation and Purification

Spectroscopic Characterization

Data Analysis and Structure Elucidation

Fermentation of
Actinomadura roseoviolacea

Extraction of
Crude Product

Chromatographic
Purification

Pure Barminomycin

Mass Spectrometry UV-Visible Spectroscopy Infrared Spectroscopy NMR Spectroscopy
(1H, 13C, 2D)

Interpretation of
Spectra

Structure of
Barminomycin

Click to download full resolution via product page

Fig. 1: General workflow for the isolation and characterization of barminomycin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b022947?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: DNA Adduct Formation
Barminomycin exerts its cytotoxic effects primarily through the formation of covalent adducts

with DNA. This interaction is highly specific for 5'-GC-3' sequences. The proposed mechanism

involves the formation of an aminal linkage between the drug and the exocyclic amino group of

guanine.
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Fig. 2: Simplified representation of barminomycin's DNA adduct formation.

Conclusion
This technical guide provides a consolidated resource of the key spectroscopic data for

barminomycin. The presented data and experimental protocols are fundamental for any

research involving this potent anthracycline. The detailed spectroscopic information will aid in

the unambiguous identification of barminomycin, facilitate the design of new analogs with

potentially improved therapeutic indices, and support further investigations into its biological

mechanism of action.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
Barminomycin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022947#spectroscopic-data-of-barminomycin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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